Nitric Oxide Production Inhibition: Albafuran A vs. Moracin C and Mulberrofuran L
Albafuran A (compound 8) inhibited LPS/IFN-γ-induced nitric oxide production in RAW264.7 cells with an IC50 of 10.2 μM [1]. In the same assay, moracin C (compound 3) exhibited an IC50 of 8.0 μM, while mulberrofuran L (compound 9) showed an IC50 of 12.3 μM [1]. The positive control, aminoguanidine, had an IC50 of 17.5 μM [1].
| Evidence Dimension | Inhibition of nitric oxide (NO) production |
|---|---|
| Target Compound Data | IC50 = 10.2 μM |
| Comparator Or Baseline | Moracin C (IC50 = 8.0 μM); Mulberrofuran L (IC50 = 12.3 μM); Aminoguanidine (positive control, IC50 = 17.5 μM) |
| Quantified Difference | Albafuran A is 1.28-fold less potent than moracin C but 1.21-fold more potent than mulberrofuran L in this assay. |
| Conditions | RAW264.7 murine macrophage cells stimulated with LPS and IFN-γ; MTT assay confirmed no cytotoxicity at IC50 concentrations. |
Why This Matters
This direct comparative data allows a researcher to select Albafuran A over Mulberrofuran L when a more potent NO inhibitor within the arylbenzofuran class is required, but with an understanding that Moracin C offers even greater potency.
- [1] Yoshihisa T, et al. Inhibitory Effects of Constituents from Morus alba var. multicaulis on Differentiation of 3T3-L1 Cells and Nitric Oxide Production in RAW264.7 Cells. Molecules. 2011;16(7):6010-6022. View Source
